Cycloheptyl para-toluenesulfonate
Description
Cycloheptyl para-toluenesulfonate is an organic sulfonate ester derived from the reaction of cycloheptanol with para-toluenesulfonyl chloride. It belongs to the class of alkyl tosylates, which are widely utilized as intermediates in organic synthesis, particularly in nucleophilic substitution reactions (SN1/SN2 mechanisms) due to their excellent leaving-group properties. The compound features a seven-membered cycloheptyl ring attached to the sulfonate group, distinguishing it from smaller or larger cyclic analogs.
Properties
Molecular Formula |
C14H20O3S |
|---|---|
Molecular Weight |
268.37 g/mol |
IUPAC Name |
cycloheptyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O3S/c1-12-8-10-14(11-9-12)18(15,16)17-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3 |
InChI Key |
CFWILLFZADMKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cycloheptyl para-toluenesulfonate can be compared to structurally related sulfonate esters, such as cyclohexyl para-toluenesulfonate , cyclopentyl para-toluenesulfonate , and para-toluenesulfonic acid esters of acyclic alcohols . Key differentiating factors include ring size, steric effects, and electronic properties, which influence reactivity, stability, and solubility.
Structural and Physical Properties
| Property | This compound | Cyclohexyl para-toluenesulfonate | Cyclopentyl para-toluenesulfonate |
|---|---|---|---|
| Cyclic ring size | 7-membered | 6-membered | 5-membered |
| Molecular weight (g/mol) | ~284.4 (estimated) | ~270.4 (estimated) | ~256.3 (estimated) |
| Boiling point (°C) | ~320–340 (predicted) | ~300–320 (predicted) | ~280–300 (predicted) |
| Solubility in water | Low (<0.1 g/L) | Low (<0.1 g/L) | Low (<0.1 g/L) |
- Ring Size Effects : The seven-membered cycloheptyl group introduces increased steric hindrance compared to smaller cyclohexyl or cyclopentyl analogs. This reduces reactivity in SN2 reactions but may enhance stability in solvolysis (SN1) due to better carbocation formation .
- Solubility : All cyclic sulfonates exhibit low water solubility due to their hydrophobic cycloalkyl groups, aligning with trends observed in cyclohexane (CAS 287-92-3) and cyclopentane (CAS 287-92-3) derivatives .
Toxicity and Environmental Impact
While toxicity data specific to this compound are unavailable, analogs like cyclohexylamine (CAS 108-91-8) and para-toluenesulfonic acid derivatives are known to exhibit moderate environmental persistence and aquatic toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
